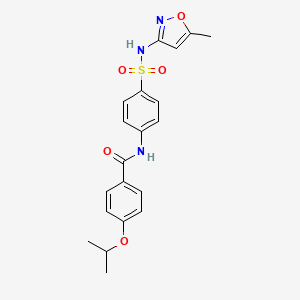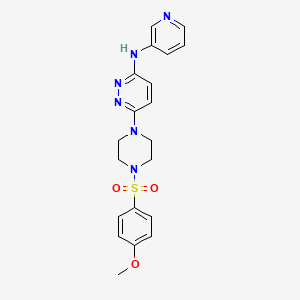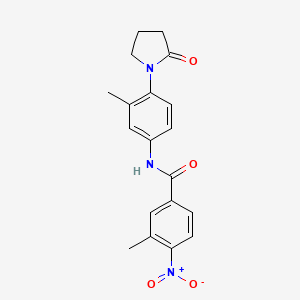
3-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, using catalytically active mediums like ionic liquids, which offer advantages such as good yields, straightforward protocols, and mild reaction conditions. For instance, 1-butyl-3-methylimidazolium tetrafluoroborate has been used in the synthesis of novel benzamide derivatives, showcasing the effectiveness of ionic liquids in such syntheses (Satyanarayana et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzamide is often characterized using techniques such as X-ray diffraction, which reveal the geometrical configuration and spatial arrangement of atoms within the molecule. Studies on related compounds have demonstrated the importance of hydrogen bonding and π-π stacking interactions in stabilizing their crystal structures (He et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives often include regio- and stereo-controlled rearrangements. These reactions are critical for understanding the reactivity and functional group transformations of such compounds, potentially leading to the synthesis of molecules with desired stereochemical configurations (Samimi, 2016).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystal structure, are crucial for their application in various fields. Studies have shown that the presence of nitro groups and pyrrolidine rings can significantly affect these properties, influencing the compound's stability, solubility, and overall behavior (Rybakov et al., 2001).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for undergoing a range of chemical reactions, are fundamental aspects of benzamide derivatives. These properties are often explored through studies on related molecules, shedding light on the mechanisms and outcomes of chemical transformations (Veinberg et al., 2013).
Applications De Recherche Scientifique
Chemotherapeutic Potential
A study highlighted the chemotherapeutic potential of compounds related to 3-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzamide. For instance, 4-iodo-3-nitrobenzamide was explored as a prodrug, which upon reduction in tumor cells, displayed a tumoricidal action. The compound demonstrated effective tumor cell death induction and reduced toxicity in animal models, suggesting its potential as a chemotherapeutic agent (Mendeleyev et al., 1995).
Neuroprotective Properties
Some derivatives of the compound have been studied for their neuroprotective properties. For example, 7-Nitroindazole, a derivative, has been shown to protect against neurological deficits induced by neurotoxins in animal models. This protective effect is believed to be linked to the inhibition of neuronal nitric oxide synthase, suggesting a role in neuroprotection and potential treatment avenues for neurodegenerative diseases like Parkinson's disease (Hantraye et al., 1996).
Antimalarial Activity
Compounds related to 3-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzamide have also been studied for their antimalarial activity. Research on a series of similar compounds has revealed significant antimalarial potency against resistant strains of Plasmodium berghei in animal models, demonstrating potential for clinical trials in human malaria treatment (Werbel et al., 1986).
Investigating Neurological Disorders
Derivatives of the compound have been used to investigate the effects of sigma receptor ligands on cognitive dysfunctions in animal models. For instance, studies have shown that specific ligands can significantly mitigate cognitive dysfunctions induced by phencyclidine, suggesting potential therapeutic applications for cognitive disorders (Ogawa et al., 1994).
Propriétés
IUPAC Name |
3-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-10-14(5-7-17(12)22(25)26)19(24)20-15-6-8-16(13(2)11-15)21-9-3-4-18(21)23/h5-8,10-11H,3-4,9H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUKISCMBUFTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-propoxy]benzenecarbonitrile](/img/structure/B2494908.png)
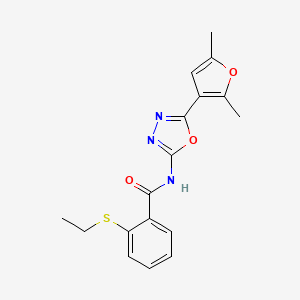

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2494912.png)
![5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2494914.png)
![Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate](/img/structure/B2494915.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2494916.png)
![N-benzoyl-N'-[4-(methylsulfanyl)phenyl]thiourea](/img/structure/B2494917.png)

![7-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2494919.png)
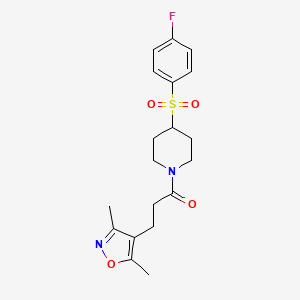
![1,7-dimethyl-3-(3-methylbutyl)-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2494921.png)
